molecular formula C8H6Br2O B097053 3-Bromophenacyl bromide CAS No. 18523-22-3

3-Bromophenacyl bromide

Cat. No.: B097053
CAS No.: 18523-22-3
M. Wt: 277.94 g/mol
InChI Key: MZBXSQBQPJWECM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenacyl bromide can be synthesized through several methods. One common method involves the bromination of 3’-bromoacetophenone . The reaction typically requires the presence of a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like carbon tetrachloride or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In industrial settings, this compound is produced by the interaction of bromobenzene and bromoacetyl chloride in the presence of a catalyst such as aluminum chloride . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Properties

IUPAC Name

2-bromo-1-(3-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBXSQBQPJWECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334077
Record name 3-Bromophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18523-22-3
Record name 3-Bromophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3-bromophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed a solution of 1-(3-bromophenyl)ethanone (40 g, 202.02 mmol, 1.00 equiv) in acetic acid (200 mL). This was followed by the addition of a solution of Br2 (32 g, 200.00 mmol) in acetic acid (50 mL) dropwise with stirring at 60° C. The resulting solution was stirred for 3 h at 60° C. in an oil bath. The resulting mixture was concentrated under vacuum. The crude product was re-crystallized from petroleum ether:ethyl acetate in the ratio of 8:1. This resulted in 24 g (43%) of 2-bromo-1-(3-bromophenyl)ethanone as a yellow solid.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Bromophenacyl bromide in the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole?

A1: this compound serves as a crucial building block in the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole. [] The reaction, conducted under microwave irradiation and utilizing potassium carbonate as a base in dimethylformamide, involves a domino mechanism. Initially, this compound undergoes N-alkylation with 2-nitroimidazole. Subsequently, base-promoted deprotonation occurs adjacent to the carbonyl group, generating an enolate anion. This anion then undergoes an intramolecular SNAr reaction, displacing the nitro group as potassium nitrite and ultimately forming the imidazo[2,1-b]oxazole ring system.

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